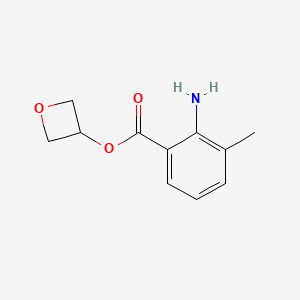
Oxetan-3-yl 2-amino-3-methylbenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxetan-3-yl 2-amino-3-methylbenzoate is a chemical compound with the molecular formula C11H13NO3. It features an oxetane ring, which is a four-membered ring containing three carbon atoms and one oxygen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of oxetane derivatives, including Oxetan-3-yl 2-amino-3-methylbenzoate, often involves cyclization reactions. One common method is the intramolecular cyclization through C−O bond formation. This can be achieved via intramolecular etherification or epoxide ring opening followed by ring closing . Another approach involves the Paternò−Büchi [2+2] photocycloaddition, which forms the oxetane ring through a photochemical reaction .
Industrial Production Methods
Industrial production of oxetane derivatives typically involves large-scale cyclization reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Oxetan-3-yl 2-amino-3-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can modify the functional groups attached to the oxetane ring.
Substitution: Nucleophilic substitution reactions can introduce new substituents onto the oxetane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxetane-3-one derivatives, while substitution reactions can yield various substituted oxetane compounds .
Wissenschaftliche Forschungsanwendungen
Oxetan-3-yl 2-amino-3-methylbenzoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: Its unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Oxetane derivatives are explored for their potential as pharmaceutical agents due to their stability and reactivity.
Wirkmechanismus
The mechanism by which Oxetan-3-yl 2-amino-3-methylbenzoate exerts its effects involves its interaction with molecular targets through its oxetane ring. The ring strain and electronic properties of the oxetane moiety allow it to participate in various chemical reactions, facilitating its binding to specific enzymes or receptors. This interaction can modulate biological pathways and lead to desired therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Oxetan-3-one: A simpler oxetane derivative used in similar applications.
3,3-Dimethyloxetane: Another oxetane compound with different substituents that affect its reactivity and applications.
Uniqueness
Oxetan-3-yl 2-amino-3-methylbenzoate is unique due to the presence of both the oxetane ring and the 2-amino-3-methylbenzoate moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal chemistry and materials science .
Eigenschaften
CAS-Nummer |
151695-58-8 |
|---|---|
Molekularformel |
C11H13NO3 |
Molekulargewicht |
207.229 |
IUPAC-Name |
oxetan-3-yl 2-amino-3-methylbenzoate |
InChI |
InChI=1S/C11H13NO3/c1-7-3-2-4-9(10(7)12)11(13)15-8-5-14-6-8/h2-4,8H,5-6,12H2,1H3 |
InChI-Schlüssel |
XQRWAQOSHXIXSC-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1N)C(=O)OC2COC2 |
Synonyme |
Benzoic acid, 2-amino-3-methyl-, 3-oxetanyl ester (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















